molecular formula C11H9Cl3N2O2 B14232197 2H-1,3-Benzoxazin-2-one, 7-(dimethylamino)-4-(trichloromethyl)- CAS No. 823190-62-1

2H-1,3-Benzoxazin-2-one, 7-(dimethylamino)-4-(trichloromethyl)-

Cat. No.: B14232197
CAS No.: 823190-62-1
M. Wt: 307.6 g/mol
InChI Key: KIAXUQGRADZJDB-UHFFFAOYSA-N
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Description

2H-1,3-Benzoxazin-2-one, 7-(dimethylamino)-4-(trichloromethyl)- is a complex organic compound known for its unique chemical structure and properties This compound is part of the benzoxazinone family, which is characterized by a benzene ring fused to an oxazinone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2H-1,3-Benzoxazin-2-one, 7-(dimethylamino)-4-(trichloromethyl)- typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve the desired product with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of advanced technologies such as microwave-assisted synthesis and high-throughput screening can optimize the reaction conditions and improve the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2H-1,3-Benzoxazin-2-one, 7-(dimethylamino)-4-(trichloromethyl)- undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The dimethylamino and trichloromethyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Nucleophiles like amines, alcohols, and electrophiles such as halogens.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups.

Scientific Research Applications

2H-1,3-Benzoxazin-2-one, 7-(dimethylamino)-4-(trichloromethyl)- has numerous applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development and design.

    Industry: Utilized in the production of specialty chemicals, agrochemicals, and materials science.

Mechanism of Action

The mechanism of action of 2H-1,3-Benzoxazin-2-one, 7-(dimethylamino)-4-(trichloromethyl)- involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, altering their activity and leading to various biological effects. The exact mechanism can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    2H-1,3-Benzoxazin-2-one: The parent compound without the dimethylamino and trichloromethyl groups.

    7-(Dimethylamino)-2H-1,3-benzoxazin-2-one: A similar compound with only the dimethylamino group.

    4-(Trichloromethyl)-2H-1,3-benzoxazin-2-one: A similar compound with only the trichloromethyl group.

Uniqueness

2H-1,3-Benzoxazin-2-one, 7-(dimethylamino)-4-(trichloromethyl)- is unique due to the presence of both dimethylamino and trichloromethyl groups, which enhance its reactivity and potential applications. This combination of functional groups allows for a wider range of chemical reactions and biological activities compared to its simpler counterparts.

Properties

CAS No.

823190-62-1

Molecular Formula

C11H9Cl3N2O2

Molecular Weight

307.6 g/mol

IUPAC Name

7-(dimethylamino)-4-(trichloromethyl)-1,3-benzoxazin-2-one

InChI

InChI=1S/C11H9Cl3N2O2/c1-16(2)6-3-4-7-8(5-6)18-10(17)15-9(7)11(12,13)14/h3-5H,1-2H3

InChI Key

KIAXUQGRADZJDB-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC2=C(C=C1)C(=NC(=O)O2)C(Cl)(Cl)Cl

Origin of Product

United States

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